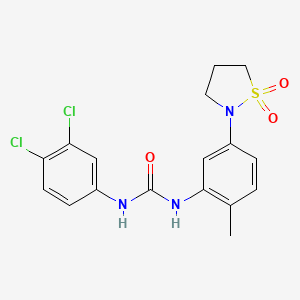

4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

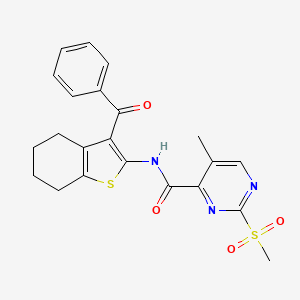

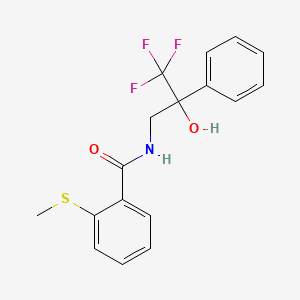

The compound 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their wide range of pharmacological activities. Benzenesulfonamides often contain a piperazine moiety, which is a feature that can contribute to their biological activity. The presence of fluorine atoms in the structure is also noteworthy, as fluorine substitution is a common strategy to enhance the biological activity and metabolic stability of pharmaceuticals .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage and the introduction of various substituents to the benzene ring to achieve the desired biological activity. For example, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate involved the attachment of a fluorophore and a tertiary amino function to the sulfonate for analytical derivatization in liquid chromatography . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of a sulfonamide linkage and the addition of a phenylthiazol moiety . These methods could be analogous to the synthesis of the compound , although specific details are not provided.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often analyzed using techniques such as density functional theory (DFT) to optimize the structure and predict properties like molecular electrostatic potential and molecular orbitals. For instance, DFT was used to study the molecular structure of benzenesulfonamide compounds containing piperazine heterocycles, which are known for their prospective pharmacological activity . The optimized structures were consistent with the crystal structures determined by X-ray diffraction, indicating the reliability of DFT in predicting the molecular conformation of such compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity in the synthesis of COX-2 inhibitors . The presence of fluorine in the compound of interest suggests that it may also be designed to enhance selectivity and potency in its target biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine can affect properties like solubility, stability, and reactivity. For instance, the presence of a fluorophore in the structure of a sulfonate reagent allowed for sensitive detection after tagging to an analyte, and the tertiary amino function could be removed by acid treatment, indicating the potential for chemical modifications post-synthesis . The fluorine atoms in the compound of interest are likely to contribute to its physical and chemical properties, potentially enhancing its pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- The crystal structure of related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been studied to understand the conformation of molecules, which is crucial for designing compounds with specific properties (Faizi et al., 2016).

Pharmacological Applications

- Compounds with similar functional groups have been investigated for their potential as cognitive enhancers and in treating conditions like Alzheimer's disease and schizophrenia, through mechanisms such as serotonin receptor antagonism and enhancement of cholinergic function (Hirst et al., 2006).

Analytical Chemistry

- Sulfonate reagents related to the compound have been synthesized for analytical derivatization in liquid chromatography, highlighting the role of these compounds in enhancing detection sensitivity and specificity (Wu et al., 1997).

Neuroscientific Research

- Research has utilized compounds structurally related to "4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide" for imaging and quantifying neurological receptor densities in conditions such as Alzheimer's disease, providing insights into disease mechanisms and potential therapeutic targets (Kepe et al., 2006).

Chemical Synthesis and Drug Discovery

- The synthesis and pharmacological assessment of benzenesulfonamide derivatives for their inhibitory action on human carbonic anhydrase and potential anticonvulsant activity demonstrate the diverse therapeutic potentials of compounds within this chemical family (Mishra et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

The compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to a series of changes in gene expression .

Biochemical Pathways

Upon activation, PPARs regulate the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity . The downstream effects of these pathways include the regulation of fatty acid storage and glucose metabolism, which can have significant impacts on conditions like diabetes and metabolic syndrome .

Result of Action

The activation of PPARs by this compound leads to a variety of molecular and cellular effects. These include changes in lipid and glucose metabolism, which can potentially improve insulin sensitivity and reduce inflammation .

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O3S/c1-2-28-20-8-7-16(15-18(20)22)29(26,27)23-9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)21/h3-8,15,23H,2,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCFZAGALQSFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)